5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a chloromethyl group and a fluorinated aromatic ring. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a building block for various pharmaceutical agents and functional materials.
The synthesis of 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common synthetic route includes the reaction of 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole with chloromethylating agents. This process often requires a base to facilitate the chloromethylation reaction.
The reaction conditions generally involve:
For industrial applications, optimizing the synthetic route for higher yields and purity is crucial. Techniques such as continuous flow reactors may be utilized to enhance control over reaction conditions and scalability .
The molecular structure of 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole includes:
The compound's molecular formula is , with an InChI Key of SLNHRJAZRIKQNM-UHFFFAOYSA-N. The structural data can be visualized using chemical drawing software or retrieved from databases like PubChem .
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical transformations:
The specific reaction conditions will vary based on the nucleophile used and desired product. For instance, using an amine would yield an amine derivative of the original oxadiazole .
The mechanism of action for 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular pathways involved would vary based on the context of its use in drug development or other applications .
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole exhibits distinct physical properties that are influenced by its molecular structure:
The chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity can be found in detailed chemical literature or databases .
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole has several scientific uses:
1,2,4-Oxadiazoles represent a privileged class of nitrogen-oxygen heterocycles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom positioned at non-adjacent sites. Their significance in medicinal chemistry stems from a confluence of favorable physicochemical properties and structural versatility. The ring system satisfies Hückel's rule for aromaticity (6 π-electrons) but exhibits reduced aromatic character compared to typical aryl rings, behaving more like a conjugated diene system. This electronic profile allows it to function as a stable bioisostere for hydrolytically labile carbonyl groups (e.g., esters, amides) while maintaining a planar geometry conducive to target binding [1] [2] [10].
The scaffold possesses distinct polarity patterns: the oxygen atom acts as a strong hydrogen bond acceptor, while the nitrogen atoms (particularly N4) contribute to dipole moments and enable π-stacking interactions. This facilitates specific interactions with biological targets. Crucially, 1,2,4-oxadiazoles demonstrate exceptional metabolic stability compared to their 1,3,4-isomer counterparts and other heterocycles. They resist hydrolysis under acidic and basic conditions and exhibit stability toward many enzymatic degradation pathways, making them particularly valuable for optimizing drug pharmacokinetics [4] [6] [10]. Their synthetic accessibility via well-established cyclization reactions between amidoximes and carboxylic acid derivatives further enhances their utility as central scaffolds in drug design [4].
Property | Characteristic/Value | Significance in Drug Design |
---|---|---|
Aromaticity | Reduced (Behaves as conjugated diene) | Influences electronic distribution, reactivity & binding interactions. Less prone to electrophilic substitution than typical aromatics. |
Dipole Moment | Significant (~3-4 Debye) | Enhances solubility, influences binding orientation to polar protein pockets, facilitates crystal packing. |
Hydrogen Bonding | Strong acceptor (Oxygen atom) | Enables crucial interactions with biological targets (e.g., enzyme active sites, receptor H-bond donors). |
Metabolic Stability | High (Resistant to hydrolysis, oxidation) | Improves oral bioavailability and plasma half-life compared to ester/amide bioisosteres. |
Planarity | Rigid planar structure | Facilitates stacking interactions (π-π, cation-π) and optimizes binding to flat binding sites. |
logP Contribution | Moderate (~0.5-1.0 per ring) | Allows tuning of overall molecule lipophilicity for desired membrane permeability. |
The journey of 1,2,4-oxadiazoles in medicine began with their serendipitous discovery in 1884 by Tiemann and Krüger, who initially termed them "furo[ab]diazoles" [4] [10]. However, their therapeutic potential remained unexplored for nearly six decades. Significant interest emerged in the 1940s with investigations into their biological activities, culminating in the 1960s with the approval of Oxolamine as a cough suppressant—the first commercial drug featuring the 1,2,4-oxadiazole ring [4]. This milestone validated the scaffold's biological compatibility and spurred further research.
Subsequent decades witnessed a strategic expansion in the application of the 1,2,4-oxadiazole core. Prenoxdiazine (another antitussive), Butalamine (a vasodilator), and Proxazole (for gastrointestinal disorders) reached the market, demonstrating the scaffold's versatility across therapeutic areas [1] [4]. A pivotal shift occurred with the recognition of its bioisosteric potential. This led to rationally designed drugs like the non-benzodiazepine anxiolytic Fasiplon, the picornavirus inhibitor Pleconaril, and Ataluren, a first-in-class drug for nonsense mutation Duchenne muscular dystrophy [1] [4]. The discovery of naturally occurring 1,2,4-oxadiazoles, Phidianidine A & B (isolated from the marine mollusk Phidiana militaris in 2011), further highlighted the scaffold's biological relevance. These alkaloids exhibit cytotoxicity and target specific receptors like PTP1B and CXCR4 [4] [10].
The 21st century has seen an exponential growth in research, driven by advances in synthetic methodologies (e.g., transition-metal catalysis, microwave assistance) and computational drug design. The annual publication rate of 1,2,4-oxadiazoles in medicinal chemistry has more than doubled in the last 15 years, reflecting its entrenched status as a privileged scaffold for addressing diverse diseases, including cancer, CNS disorders, and infectious diseases [1] [4].
Drug Name | Approx. Launch Era | Primary Therapeutic Use | Key Structural Feature | Significance |
---|---|---|---|---|
Oxolamine | 1960s | Cough Suppressant | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | First commercial drug with 1,2,4-oxadiazole core. |
Prenoxdiazine | 1970s | Cough Suppressant | 3-(2-Morpholinoethyl)-5-[2-(phenoxy)propyl]-1,2,4-oxadiazole | Demonstrated scaffold safety profile. |
Butalamine | 1970s | Vasodilator (Peripheral Vascular Disease) | 3-(2-Diethylaminoethyl)-5-(p-fluorophenyl)-1,2,4-oxadiazole | Expanded therapeutic areas beyond respiratory. |
Proxazole | 1970s | Spasmolytic (Functional Gastrointestinal Disorders) | 3-[β-(o-Methoxyphenoxy)ethyl]-5-(α-methylphenethyl)-1,2,4-oxadiazole | Demonstrated scaffold versatility in molecular design. |
Fasiplon | 1990s/2000s | Anxiolytic (Non-Benzodiazepine) | 5-(4-Chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole | Bioisosteric design; CNS activity. |
Pleconaril | 2000s | Antiviral (Picornaviruses - e.g., Enterovirus, Rhinovirus) | Complex structure with 3-(3,5-Dimethyl-4-methylsulfanylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | Validated scaffold for antiviral development. |
Ataluren (PTC124) | 2010s | Treatment of Nonsense Mutation DMD, Cystic Fibrosis | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | First disease-modifying drug for nmDMD; Bioisosteric design. |
The bioisosteric role of the 1,2,4-oxadiazole ring represents one of its most powerful applications in medicinal chemistry. Bioisosterism involves replacing a functional group or moiety with another that has similar physicochemical properties and biological effects, aiming to improve drug-like characteristics without compromising efficacy. The 1,2,4-oxadiazole excels as a bioisostere for ester (-COO-) and amide (-CONH-/-CONR2) functionalities [2] [10].
Mechanistic Basis for Replacement: Esters and amides are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis (e.g., by esterases, amidases), leading to rapid metabolic deactivation and short half-lives. The 1,2,4-oxadiazole ring, particularly when substituted at positions 3 and 5, mimics the spatial arrangement and electronic properties (dipole moment, hydrogen bond acceptor capability) of these carbonyl groups. Crucially, it lacks the hydrolytically labile carbonyl carbon. The ring's inherent stability arises from the high resonance energy and the strength of the N-O bond, making it resistant to hydrolysis even under harsh acidic or basic conditions and against common metabolic enzymes [2] [6] [10].
Key Advantages Conferred:
Impact on the Specific Compound: In 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, the core serves a dual purpose. Firstly, it acts as a metabolically stable linker connecting the 3-fluoro-4-methylphenyl moiety to the reactive chloromethyl handle. Secondly, the electron-withdrawing nature of the oxadiazole ring activates the adjacent chloromethyl group (-CH2Cl), enhancing its electrophilicity. This makes the compound a versatile synthetic intermediate ("warhead") for nucleophilic substitution reactions (e.g., with amines, thiols, alcohols) to generate diverse derivatives targeting specific biological pathways. The fluorine atom and methyl group on the phenyl ring further modulate electron density and lipophilicity, influencing the compound's overall reactivity and potential for passive diffusion across biological membranes [3] [5] [8].
Table 3: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole (C3,C5 disubstituted) | Advantage for Oxadiazole |
---|---|---|---|
Hydrolytic Stability | Low (Susceptible to esterases/amidases) | High (Resistant to acid/base, metabolic hydrolysis) | ↑ Metabolic stability, ↑ Plasma half-life, ↑ Oral Bioavailability |
logP (Lipophilicity) | Varies (Ester: ~1-3, Amide: ~0-2) | Tunable (~0.5-1.0 + Substituent contributions) | Enables optimization of membrane permeability & solubility. |
Dipole Moment | Moderate-High (~1.5-4 D) | Moderate-High (~3-4 D) | Mimics carbonyl polarity; Maintains target interactions. |
H-Bond Acceptor Capacity | Strong (Carbonyl O) | Strong (Ring O > Ring N) | Maintains key interactions with target H-bond donors. |
Geometry | Planar (Amide bond) / Slightly non-planar (Ester) | Rigid Planar | Ensures correct spatial orientation of flanking groups R1/R2. |
Synthetic Flexibility | Moderate | High (Diverse cyclization routes, e.g., amidoxime + acid derivative) | Facilitates rapid library synthesis for SAR exploration. |
Table 4: Key Compound: 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Property | Value/Identifier |
---|---|
Systematic Name | 5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Synonyms | 3-(3-Fluoro-4-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole; Vulcanchem VC4149000 (Excluded per reqs) |
CAS Registry Number | 937629-46-4 (primary); 929972-84-9; 923222-32-6 (isomer) [3] [5] [8] |
Molecular Formula | C₁₀H₈ClFN₂O |
Molecular Weight | 226.64 g/mol |
IUPAC Name | 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
SMILES | CC1=CC(=CC=C1F)C1=NOC(=N1)CCl |
Canonical SMILES | CC1=CC(=CC=C1F)C1=NOC(CCl)=N1 |
InChI | InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |
InChI Key | SLNHRJAZRIKQNM-UHFFFAOYSA-N (or similar variant) |
Role | Synthetic Intermediate / Building Block |
Key Structural Features | 1,2,4-Oxadiazole core; 3-(3-Fluoro-4-methylphenyl) substituent; 5-(Chloromethyl) reactive handle |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: